4-[(4-Methylpiperazino)methyl]thiophenol
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Overview
Description
4-[(4-Methylpiperazino)methyl]thiophenol is a chemical compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol . It is known for its unique structure, which includes a thiophenol group attached to a piperazine ring via a methyl bridge. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-[(4-Methylpiperazino)methyl]thiophenol typically involves the reaction of 4-methylpiperazine with a thiophenol derivative. One common synthetic route includes the nucleophilic substitution of a halogenated thiophenol with 4-methylpiperazine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
4-[(4-Methylpiperazino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Methylpiperazino)methyl]thiophenol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving sulfur-containing compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperazino)methyl]thiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophenol group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperazine ring may also interact with various biological targets, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
4-[(4-Methylpiperazino)methyl]thiophenol can be compared with other similar compounds, such as:
4-(4-Methylpiperazino)aniline: This compound has a similar piperazine ring but differs in the functional group attached to the aromatic ring.
4-(4-Methylpiperazino)benzenethiol: Similar to this compound but with different substituents on the aromatic ring.
4-(4-Methylpiperazino)methylphenol: This compound has a hydroxyl group instead of a thiophenol group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-13-6-8-14(9-7-13)10-11-2-4-12(15)5-3-11/h2-5,15H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAIDLVHZQOHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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